molecular formula C5H10F3N B3047008 (2R)-1,1,1-Trifluoropentan-2-amine CAS No. 1336529-39-5

(2R)-1,1,1-Trifluoropentan-2-amine

Cat. No. B3047008
CAS RN: 1336529-39-5
M. Wt: 141.13
InChI Key: YFKRQARROWXYNI-SCSAIBSYSA-N
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Description

(2R)-1,1,1-Trifluoropentan-2-amine, commonly known as TFA, is a chemical compound widely used in scientific research. It is a chiral amine that has a unique structure with three fluorine atoms attached to the carbon atom in the pentan-2-amine chain. TFA is a versatile molecule that has been used in various applications, including drug discovery, medicinal chemistry, and material science.

Scientific Research Applications

1. Stereoselective Synthesis of Amino Acids

A study by Chen, Qiu, & Qing (2006) developed a route for the stereoselective synthesis of (2R,3S)-4,4,4-trifluoroisoleucines and (2R,3S)-4,4,4-trifluorovaline. This process involves the indium-mediated allylation of (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine with 4-bromo-1,1,1-trifluoro-2-butene.

2. Chemoenzymatic Dynamic Kinetic Resolution

Research by Cheng, Xia, Wu, & Lin (2013) explored the enzymatic resolution of α-trifluoromethylated amines. They examined kinetic resolution and dynamic kinetic resolution employing CALB-Pd/Al2O3, demonstrating high efficiency and the green nature of this enzymatic process.

3. Lewis Acid Mediated Rearrangement

A study conducted by Blid, Brandt, & Somfai (2004) focused on Lewis acid mediated [2,3]-sigmatropic rearrangements of allylic alpha-amino amides, leading to the formation of secondary amines.

4. Synthesis of Dipeptidyl Peptidase IV Inhibitor

Kim et al. (2005) in Journal of medicinal chemistry synthesized a potent, orally active dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment using a compound structurally similar to (2R)-1,1,1-Trifluoropentan-2-amine.

5. NMR Spectroscopy in Polymer Testing

Liu & Zhu (2016) Polymer Testing discussed a method using NMR spectroscopy for determining the molar ratio of primary, secondary, and tertiary amines in polymers, where compounds similar to this compound can be involved.

6. Synthesis of Perfluorochemicals as Blood Substitutes

Ono et al. (1985) in Journal of Fluorine Chemistry explored the electrochemical fluorination of partly fluorinated compounds, an area where this compound might be relevant.

7. Chemoselective Synthesis of Pyrroles

Aquino et al. (2015) The Journal of organic chemistry described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, where amines like this compound could be used.

properties

IUPAC Name

(2R)-1,1,1-trifluoropentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-2-3-4(9)5(6,7)8/h4H,2-3,9H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKRQARROWXYNI-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717816
Record name (2R)-1,1,1-Trifluoropentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1336529-39-5
Record name (2R)-1,1,1-Trifluoropentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1,1,1-Trifluoropentan-2-amine
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